![molecular formula C11H17F2NO4 B13544286 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, which is further substituted with a difluoropropanoic acid moiety
Méthodes De Préparation
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The azetidine ring is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluoropropanoic Acid Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions used.
Common reagents and conditions for these reactions include acids for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the Boc protecting group and the difluoropropanoic acid moiety can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid include other Boc-protected azetidine derivatives and difluorinated compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Propriétés
Formule moléculaire |
C11H17F2NO4 |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(6-14)4-11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
CXBBNGMVZQUWOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


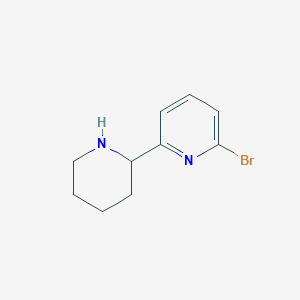

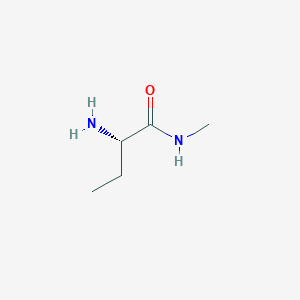
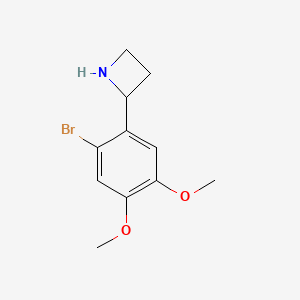
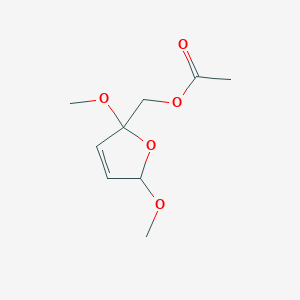

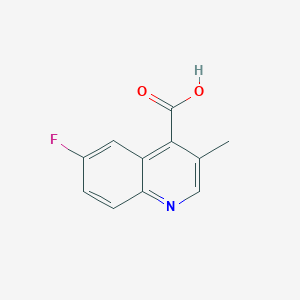


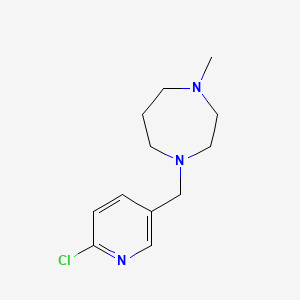
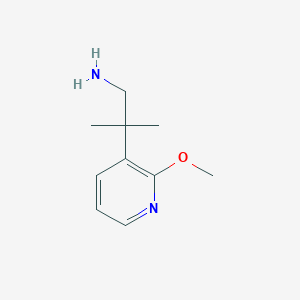
amino]valeric acid](/img/structure/B13544282.png)

![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
